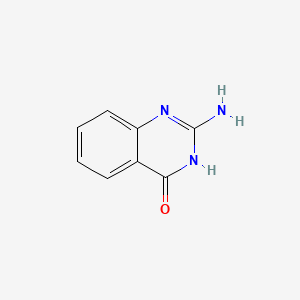

2-Amino-3H-quinazolin-4-one

説明

Structure

3D Structure

特性

IUPAC Name |

2-amino-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTFBAXSPXZDKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287618 | |

| Record name | 2-Amino-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20198-19-0 | |

| Record name | 2-Amino-4(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20198-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 51782 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020198190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20198-19-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 20198-19-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-3H-quinazolin-4-one fundamental properties

An In-Depth Technical Guide to the Fundamental Properties of 2-Amino-3H-quinazolin-4-one

Abstract: The quinazolinone scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1] Among its derivatives, this compound serves as a fundamental building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive examination of its core physicochemical properties, tautomeric nature, synthesis, spectroscopic characterization, and its significant role in drug discovery. The content herein is curated for researchers, scientists, and drug development professionals, offering not just data, but also mechanistic insights and field-proven experimental protocols to empower further innovation.

The Quinazolinone Core: A Privileged Scaffold

The 4(3H)-quinazolinone is a heterocyclic system formed by the fusion of a benzene ring and a pyrimidine ring.[1] This structural motif is found in numerous natural alkaloids and synthetic compounds, exhibiting a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anticonvulsant properties.[2][3][4] The versatility of the quinazolinone ring, particularly its capacity for substitution at various positions, allows for the fine-tuning of steric, electronic, and lipophilic properties, making it an ideal template for library synthesis and lead optimization in drug discovery programs.[3]

Core Physicochemical and Structural Properties

The utility of this compound in a research setting begins with a firm understanding of its fundamental properties. These attributes govern its solubility, reactivity, and handling characteristics.

Molecular Attributes

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇N₃O | [5][6] |

| Molecular Weight | 161.16 g/mol | [5][6] |

| CAS Number | 20198-19-0 | [6][7] |

| Appearance | Solid | [7] |

| Melting Point | 314-315 °C | [7] |

| Boiling Point (Predicted) | 358.8 ± 25.0 °C | [7] |

| Density (Predicted) | 1.49 g/cm³ | [7] |

| Storage | Room Temperature, Sealed in Dry, Keep in Dark Place | [7] |

Tautomerism: A Critical Determinant of Reactivity

A pivotal characteristic of the 4(3H)-quinazolinone scaffold is its existence in multiple tautomeric forms. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. This phenomenon profoundly influences the molecule's hydrogen bonding capabilities, electronic distribution, and ultimately, its interaction with biological targets.[1] For this compound, two primary equilibria are at play: the lactam-lactim and the amino-imino tautomerism.

-

Lactam-Lactim Tautomerism: This involves the interconversion between the amide-like lactam form (4-oxo) and the enol-like lactim form (4-hydroxy).[1]

-

Amino-Imino Tautomerism: The presence of the C2-amino group introduces a second equilibrium between the amino form and the imino tautomer.[1][8]

While multiple forms are possible, experimental and computational studies indicate a strong preference for a specific tautomer. Density Functional Theory (DFT) calculations have shown that the lactam form, quinazolin-4(3H)-one, is the most stable isomer in both the gas phase and in various solvents.[1] Furthermore, 15N NMR studies on related derivatives in DMSO solution have demonstrated that they exist predominantly in the imino tautomeric form, suggesting the exocyclic nitrogen is part of an imine double bond.[8]

Synthesis and Mechanistic Insights

The construction of the this compound core can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to reaction conditions. A prevalent and efficient strategy involves the cyclocondensation of anthranilic acid derivatives.

Common Synthetic Pathways

The most common approaches start with anthranilic acid and a suitable one-carbon and two-nitrogen synthon. Two exemplary pathways are:

-

From Anthranilic Acid and Urea: Heating anthranilic acid with excess urea is a straightforward method to produce the related quinazolinedione, which can then be converted to the target compound.[2]

-

From Anthranilic Acid and Cyanamide: A highly effective one-pot synthesis involves the reaction of anthranilic acid with a cyanamide derivative, often facilitated by an activating agent like chlorotrimethylsilane (TMSCl), followed by a base-mediated Dimroth rearrangement to yield the thermodynamically stable 2-amino product.[9]

Detailed Experimental Protocol: One-Pot Synthesis from Anthranilic Acid

This protocol is adapted from a validated, high-yield procedure for synthesizing 2-aminoquinazolinone derivatives and illustrates a robust method for accessing the core scaffold.[9]

Objective: To synthesize a this compound derivative via a one-pot condensation and rearrangement.

Materials:

-

Substituted Anthranilic Acid (1.0 eq)

-

N-Arylcyanamide (1.5 eq)

-

Chlorotrimethylsilane (TMSCl) (1.5 eq)

-

tert-Butanol (t-BuOH), anhydrous

-

2 N Sodium Hydroxide (NaOH) in a 1:1 mixture of Ethanol/Water

-

Acetic Acid, glacial

Procedure:

-

Vessel Preparation: A three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet is charged with the substituted anthranilic acid (1.0 eq) and N-arylcyanamide (1.5 eq).

-

Expertise & Experience: A mechanical stirrer is crucial for handling the thick suspension that forms. An inert nitrogen atmosphere prevents potential side reactions with atmospheric moisture, especially given the use of TMSCl.

-

-

Reaction Initiation: Anhydrous t-BuOH is added to the flask to form a suspension. Chlorotrimethylsilane (1.5 eq) is added to the stirred suspension at room temperature.[9]

-

Causality: TMSCl serves as an activating agent, likely by silylating the carboxylic acid of anthranilic acid, making it a more electrophilic species and facilitating the subsequent cyclization with the nucleophilic cyanamide.

-

-

Initial Condensation: The reaction mixture is heated to 60 °C and stirred vigorously for 4 hours.[9] The progress can be monitored by Thin-Layer Chromatography (TLC).

-

Trustworthiness: This step forms a mixture of regioisomeric intermediates. It is not necessary to isolate them, as the subsequent step will converge them to the desired product.

-

-

Dimroth Rearrangement: After cooling the mixture to room temperature, a 2 N aqueous ethanolic NaOH solution is added. The resulting solution is heated to reflux (approx. 110 °C) and stirred for 6 hours.[9]

-

Causality: The basic conditions promote the Dimroth rearrangement, a well-documented isomerization of N-heterocycles. This thermodynamically driven process ensures the formation of the more stable 2-(N-substituted-amino)quinazolin-4-one isomer.

-

-

Workup and Isolation: The mixture is cooled in an ice bath and carefully acidified with glacial acetic acid. The addition of acid neutralizes the phenoxide and precipitates the product.

-

Self-Validation: The formation of a precipitate upon acidification is a key indicator of a successful reaction.

-

-

Purification: The resulting solid is collected by vacuum filtration, washed thoroughly with water and then with a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove any remaining organic impurities, and dried under vacuum to afford the final product.

Spectroscopic Characterization

Unambiguous structural confirmation of this compound relies on a combination of standard spectroscopic techniques. The expected spectral features are outlined below, based on data from the parent compound and its close derivatives.[4][10]

-

¹H NMR Spectroscopy: In a solvent like DMSO-d₆, one would expect to see distinct signals for the aromatic protons on the benzene ring, typically in the range of δ 7.0-8.5 ppm.[4][9] The protons of the amino group (NH₂) and the amide proton (NH) will appear as broad singlets, and their chemical shifts can be concentration-dependent and will disappear upon D₂O exchange. The amide proton is typically downfield, often above δ 10.0 ppm.[9]

-

¹³C NMR Spectroscopy: The most characteristic signal is the carbonyl carbon (C=O) of the amide, which appears significantly downfield, typically in the range of δ 160-164 ppm.[9][10] Aromatic carbons will resonate in the δ 115-150 ppm region. The carbon at position 2, bonded to two nitrogen atoms, will also have a distinct chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of key functional groups. A strong absorption band between 1650-1690 cm⁻¹ corresponds to the C=O stretching of the cyclic amide (lactam).[10] N-H stretching vibrations for both the amino and amide groups will be visible as broad bands in the 3100-3500 cm⁻¹ region.[11] C=C aromatic stretching will appear around 1470-1620 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should show the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ corresponding to the exact mass of C₈H₇N₃O (161.0589 g/mol ).[6]

Biological Significance and Therapeutic Potential

The this compound scaffold is a validated starting point for the development of potent and selective therapeutic agents across a wide range of diseases. Its rigid, planar structure and defined hydrogen bond donor/acceptor sites make it an excellent pharmacophore for interacting with various biological targets.

Role in Drug Discovery

The true power of this scaffold lies in its synthetic tractability. The core can be readily functionalized at the 2-amino position, the N-3 position, and on the fused benzene ring, allowing for the creation of large, diverse chemical libraries. This has led to the discovery of derivatives with a broad array of pharmacological activities.[2][10]

Overview of Pharmacological Activities

Derivatives of this compound have demonstrated significant activity in numerous therapeutic areas.

| Therapeutic Area | Specific Activity / Target | Key Findings | Reference(s) |

| Antiviral | SARS-CoV-2 & MERS-CoV | Derivatives showed potent inhibitory activity with IC₅₀ values in the sub-micromolar range and no cytotoxicity. | [2][9] |

| Antibacterial | Methicillin-Resistant S. aureus (MRSA) | Optimized derivatives exhibited high potency (MIC₅₀ < 0.1 µM) and a large therapeutic window. | [4] |

| Anticancer | Acute Leukemia (ALL, AML) | Certain 2-substituted derivatives induced potent cytotoxic effects in leukemia cell lines with IC₅₀ values below 5 µM. | [10] |

| Anticancer | General | The quinazolinone core is a component of numerous compounds tested against various cancer cell lines, including breast, cervical, and hepatocellular carcinoma. | [3] |

| Anticonvulsant | CNS Activity | Structure-activity relationship studies showed that specific substitutions on the quinazolinone ring favor anticonvulsant activity. | [3] |

Conclusion and Future Perspectives

This compound is far more than a simple heterocyclic compound; it is a validated and versatile platform for the discovery of next-generation therapeutics. Its fundamental properties, including a strong preference for the lactam tautomer and a range of accessible synthetic routes, make it an attractive starting point for medicinal chemistry campaigns. The demonstrated breadth of biological activity, from potent antiviral to targeted anticancer effects, ensures that this "privileged scaffold" will continue to be a focus of intensive research. Future work will likely involve the development of more complex derivatives through late-stage functionalization and their application in emerging therapeutic areas, further cementing the legacy of the quinazolinone core in the annals of drug discovery.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 2-Amino-3,4-dihydroquinazolin-4-one | C8H7N3O | CID 135403814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 20198-19-0 [m.chemicalbook.com]

- 8. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of 2-Amino-3H-quinazolin-4-one

An In-depth Technical Guide to the Discovery and History of 2-Amino-3H-quinazolin-4-one

Abstract

The this compound core is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide provides a comprehensive exploration of its journey, from the initial discovery of the broader quinazoline class to the development of sophisticated synthetic methodologies and its establishment as a critical scaffold in contemporary drug discovery. We will delve into the foundational chemical principles, trace the evolution of synthetic strategies, and highlight its extensive therapeutic applications, particularly in oncology, infectious diseases, and virology. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this vital heterocyclic system.

Foundational Discoveries: The Dawn of Quinazolinone Chemistry

The story of this compound is rooted in the 19th-century exploration of fused heterocyclic systems. The first synthesis of a quinazoline derivative was reported by Griess in 1869, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline through the reaction of anthranilic acid and cyanogen.[2][3] This pioneering work laid the groundwork for the entire class of compounds.

However, the most significant early breakthrough in creating the quinazolinone core came from Stefan von Niementowski in 1895.[4][5] The Niementowski Quinazolinone Synthesis involves the thermal condensation of an anthranilic acid with an amide.[1][4] In its simplest form, reacting anthranilic acid with formamide yields the parent quinazolin-4(3H)-one.[1][2] This method was revolutionary for its operational simplicity and versatility, allowing for the introduction of various substituents by choosing appropriately substituted starting materials.[1] This adaptability proved crucial for future structure-activity relationship (SAR) studies in drug development.[1]

The Evolution of Synthesis: Crafting the 2-Amino Moiety

While the Niementowski reaction provided access to the basic quinazolinone ring, the specific synthesis of this compound and its derivatives required more targeted and often multi-step approaches. A robust and widely adopted synthetic pathway emerged, which allows for precise control over substitution patterns and is amenable to library synthesis for drug screening.

This common workflow proceeds through several key intermediates:

-

Formation of Quinazolinedione: The process often begins with the condensation of a substituted anthranilic acid with urea at high temperatures (e.g., 150-160°C) to form a quinazoline-2,4(3H,1H)-dione.[6][7] This step establishes the core bicyclic structure.

-

Chlorination: The quinazolinedione is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield a 2,4-dichloroquinazoline.[6][7] This is a critical activation step, as the chlorine atoms become excellent leaving groups for subsequent nucleophilic substitution.

-

Selective Hydrolysis: The 4-chloro position is significantly more reactive than the 2-chloro position. Careful hydrolysis, often with aqueous sodium hydroxide (NaOH) at room temperature, selectively replaces the C4-chloro group with a hydroxyl group, which tautomerizes to the more stable keto form, yielding a 2-chloro-4(3H)-quinazolinone intermediate.[6][7]

-

Amination: The final step involves the nucleophilic substitution of the remaining chlorine atom at the 2-position. Reacting the 2-chloro intermediate with a primary or secondary amine (or ammonia for the parent compound) affords the desired this compound derivative.[6][7][8]

Modern Enhancements to Synthesis

The classical methods, while effective, often required harsh conditions and long reaction times. Modern organic chemistry has introduced significant improvements:

-

Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation has revolutionized quinazolinone synthesis. It dramatically reduces reaction times from hours to minutes and often improves yields for steps like the Niementowski condensation.[1][2]

-

Alternative Starting Materials: Isatoic anhydride is frequently used as a stable and effective substitute for anthranilic acid in many synthetic schemes.[2]

-

Catalysis: The use of metal catalysts, such as copper and iron, has enabled milder and more efficient C-N bond-forming reactions, expanding the scope of accessible derivatives.[9][10][11]

A Privileged Scaffold in Drug Discovery

The this compound scaffold has earned its status as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity. This has led to its exploration and successful application across numerous therapeutic areas.

Key Therapeutic Applications

| Therapeutic Area | Target/Indication | Key Findings & Examples | References |

| Anticancer | EGFR Kinase, Tubulin Polymerization | The quinazolinone core is central to several FDA-approved Epidermal Growth Factor Receptor (EGFR) inhibitors used in cancer therapy.[12][13] Derivatives have shown potent cytotoxic effects against leukemia, breast, and colon cancer cell lines.[14][15][16] | [12][13][14][15][16] |

| Antiviral | SARS-CoV-2, MERS-CoV | Recently designed derivatives demonstrated potent inhibitory effects against SARS-CoV-2 and MERS-CoV with low cytotoxicity, showing IC50 values in the sub-micromolar range.[6][17] | [6][17] |

| Antibacterial | Methicillin-Resistant Staphylococcus aureus (MRSA) | A series of derivatives were synthesized and evaluated for anti-staphylococcal activity, identifying compounds with high potency against MRSA strains and minimal host cell damage.[7][18][19] | [7][18][19][20][21] |

| Anticonvulsant | CNS Activity | Structure-activity relationship studies have shown that substitutions at the 3-position can confer significant anticonvulsant activity with low neurotoxicity.[12] | [3][12][22] |

| Anti-inflammatory | Various | Certain derivatives have been reported to possess anti-inflammatory and analgesic properties.[23] | [3][22][23] |

Experimental Protocol: Representative Synthesis of a 2-((Aryl)amino)quinazolin-4(3H)-one Derivative

This protocol is a synthesized representation of the modern four-step workflow described previously.[6][7]

Step 1: Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione

-

Combine 4-chloroanthranilic acid (1.0 eq) and urea (3.0 eq) in a round-bottom flask.

-

Heat the mixture without solvent to 150-160°C for 20 hours.

-

Cool the reaction mixture to room temperature.

-

Triturate the resulting solid with water, collect by filtration, and dry to yield the quinazolinedione product.

Step 2: Synthesis of 2,4,7-Trichloroquinazoline

-

Suspend the 7-chloroquinazoline-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (POCl₃, 10-15 vol).

-

Add triethylamine (TEA, 1.5 eq) dropwise.

-

Heat the mixture to reflux (approx. 115-120°C) for 17 hours.

-

Cool the reaction and carefully quench by pouring onto crushed ice.

-

Extract the aqueous mixture with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the dichloroquinazoline.

Step 3: Synthesis of 2,7-Dichloroquinazolin-4(3H)-one

-

Dissolve the 2,4,7-trichloroquinazoline (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).

-

Add 2N aqueous sodium hydroxide (NaOH, 2.0 eq) and stir at room temperature for 20 hours.

-

Acidify the mixture with a weak acid (e.g., acetic acid) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield the 2-chloro-4(3H)-quinazolinone intermediate.

Step 4: Synthesis of 7-Chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one

-

Dissolve the 2,7-dichloroquinazolin-4(3H)-one (1.0 eq) and 3,5-dichloroaniline (1.2 eq) in dimethylformamide (DMF).

-

Heat the reaction mixture to 85°C for 16 hours.

-

Cool the mixture to room temperature and add water to precipitate the final product.

-

Collect the solid by filtration, wash with water and a non-polar solvent (e.g., hexane) to remove impurities, and dry.

-

Purify further by recrystallization or column chromatography if necessary.

Conclusion

The journey of this compound from a 19th-century chemical curiosity to a 21st-century therapeutic powerhouse is a testament to the enduring value of heterocyclic chemistry. The foundational Niementowski synthesis paved the way for countless explorations, while modern synthetic advancements have enabled the rapid and efficient generation of diverse molecular libraries. The inherent versatility of the quinazolinone scaffold allows it to interact with a wide range of biological targets, leading to profound applications in the fight against cancer, viral pandemics, and antibiotic-resistant bacteria. As synthetic methodologies continue to advance and our understanding of its biological mechanisms deepens, the this compound core is certain to remain a vital and productive scaffold for the next generation of medicines.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 5. Niementowski_quinazoline_synthesis [chemeurope.com]

- 6. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Quinazolinone synthesis [organic-chemistry.org]

- 10. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and biological evaluation of some amino- and sulfanyl-3H-quinazolin-4-one derivatives as potential anticancer agents | Semantic Scholar [semanticscholar.org]

- 17. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 23. Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives [article.sapub.org]

Biological activity of 2-Amino-3H-quinazolin-4-one scaffold

An In-Depth Technical Guide to the Biological Activity of the 2-Amino-3H-quinazolin-4-one Scaffold

Abstract

The this compound scaffold is a privileged heterocyclic structure renowned for its broad and potent biological activities. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the synthesis, structure-activity relationships (SAR), and diverse pharmacological applications of this versatile core. We will explore its significant potential in anticancer, antimicrobial, anti-inflammatory, and anticonvulsant therapies, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Quinazolinone Core - A Scaffold of Therapeutic Promise

The quinazolinone moiety, a fusion of a benzene ring and a pyrimidine ring, is a cornerstone in medicinal chemistry. Among its various isomeric forms, the 4(3H)-quinazolinone structure is particularly prevalent in both natural products and synthetic bioactive molecules. The introduction of an amino group at the 2-position of the 3H-quinazolin-4-one scaffold dramatically enhances its pharmacological profile, creating a versatile platform for the development of novel therapeutic agents. This guide will elucidate the multifaceted biological activities stemming from this core structure.

Synthetic Strategies: Building the this compound Scaffold

A robust and efficient synthetic route is paramount for the exploration of any chemical scaffold. The synthesis of this compound derivatives is well-established and typically follows a multi-step pathway, offering flexibility for diversification.

General Synthetic Protocol

A common and effective method for the synthesis of 2-(amino)quinazolin-4(3H)-ones is outlined below.[1][2] This protocol allows for the introduction of various substituents on both the quinazolinone core and the 2-amino group, facilitating extensive SAR studies.

Experimental Protocol: Synthesis of 2-(amino)quinazolin-4(3H)-one Derivatives [2]

-

Step 1: Synthesis of Quinazolinediones (3)

-

Anthranilic acids (2) are subjected to a urea-mediated cyclocondensation reaction.

-

Reagents and Conditions: Anthranilic acid, urea, heat at 160°C for 20 hours.

-

-

Step 2: Synthesis of Dichloroquinazolines (4)

-

The resulting quinazolinediones (3) are chlorinated.

-

Reagents and Conditions: Phosphoryl chloride (POCl₃), triethylamine (TEA), reflux at 120°C for 17 hours.

-

-

Step 3: Synthesis of 2-Chloro-4(3H)-quinazolinones (5)

-

Selective hydrolysis at the C4 position is achieved using a base.

-

Reagents and Conditions: 2 N Sodium hydroxide (NaOH), room temperature, 20 hours.

-

-

Step 4: Synthesis of 2-(amino)quinazolin-4(3H)-ones (6)

-

The final step involves a nucleophilic substitution at the C2 position with a variety of substituted anilines or amines.

-

Reagents and Conditions: Substituted amine, Dimethylformamide (DMF), 85°C for 16 hours.

-

Caption: General synthetic scheme for this compound derivatives.

Anticancer Activity: A Prominent Therapeutic Avenue

The this compound scaffold has demonstrated significant potential as an anticancer agent, with derivatives showing cytotoxicity against a range of cancer cell lines.[3][4]

Mechanism of Action

The anticancer activity of these compounds is often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival, such as epidermal growth factor receptor (EGFR) tyrosine kinases.[2] Some derivatives may also induce apoptosis and regulate transcriptional processes within tumor cells.[5]

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the nature and position of substituents on both the quinazolinone ring and the 2-amino moiety are crucial for anticancer potency.

-

Substitution at the 2-position: The aromatic ring attached to the 2-amino group plays a critical role. Electron-withdrawing groups, such as halogens, on this ring have been shown to enhance activity.[1]

-

Substitution on the Quinazolinone Core: Modifications at positions 6, 7, and 8 of the quinazolinone ring can modulate the cytotoxic profile. For instance, the introduction of a bromo group at position 6 has been explored in several studies.[6]

Notable Anticancer Derivatives

Several derivatives have emerged as promising leads with potent activity against various cancer cell lines.

| Compound ID | Substitution Pattern | Target Cell Line(s) | Reported IC₅₀ (µM) | Reference |

| Compound 17 | 2-substituted quinazolin-4(3H)-one | Jurkat (T cell ALL), NB4 (APL) | < 5 | [3] |

| Compound 6 | 2-substituted quinazolin-4(3H)-one | Jurkat (T cell ALL) | Selective for Jurkat cells | [3] |

| A3, A2, B4, A1 | 3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)one | PC3 (Prostate Cancer) | High cytotoxic activity | [4] |

| A3, A5, A2 | 3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)one | MCF-7 (Breast Cancer) | Potent inhibition of proliferation | [4] |

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. The this compound scaffold has shown considerable promise in this area, with derivatives exhibiting potent activity against a range of bacteria and fungi.[2][7]

Mechanism of Action

While the exact mechanisms are still under investigation, it is hypothesized that these compounds may interfere with essential bacterial processes such as DNA replication, potentially by inhibiting enzymes like DNA gyrase, due to structural similarities with quinolones.[7]

Structure-Activity Relationship (SAR) for Antimicrobial Potency

-

Substitution at the 2-position: This position is critical for antibacterial activity. Studies have shown that specific substitutions, such as a 3,4-difluorobenzylamine group, can lead to high potency against methicillin-resistant Staphylococcus aureus (MRSA).[2][8]

-

Substitution on the Quinazolinone Core: A 7-chloro substituent on the quinazolinone scaffold has been identified as a key feature for strong antibacterial activity.[2][8]

Promising Antimicrobial Agents

Several derivatives have demonstrated significant activity against clinically relevant pathogens.

| Compound ID | Substitution Pattern | Target Organism(s) | Reported MIC₅₀ (µM) | Reference |

| Compound 6y | 7-chloro, 2-(3,4-difluorobenzylamino) | S. aureus ATCC25923, USA300 JE2 (MRSA) | 0.36, 0.02 | [2][8] |

| Compound 6l | 7-chloro substituent | S. aureus ATCC25923, USA300 JE2 (MRSA) | 1.0, 0.6 | [2][8] |

Experimental Protocol: In Vitro Antibacterial Activity Assay [2][9]

-

Bacterial Strains: S. aureus ATCC25923 and USA300 JE2 (MRSA).

-

Method: Broth microdilution method.

-

Procedure:

-

Prepare serial dilutions of the test compounds (e.g., 0.19–100 µM).

-

Inoculate the diluted compounds with the bacterial strains.

-

Incubate at 37°C for 18–24 hours.

-

Measure the optical density at 600 nm (OD₆₀₀) to determine bacterial growth inhibition.

-

The Minimum Inhibitory Concentration (MIC₅₀) is determined as the lowest concentration that inhibits 50% of bacterial growth.

-

Caption: Workflow for determining the in vitro antibacterial activity.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a multitude of diseases. Quinazolinone derivatives have been investigated for their anti-inflammatory properties, with some compounds showing significant activity.[10][11]

Mechanism of Action

The anti-inflammatory effects of these compounds are often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of the inflammatory cascade.[10]

Key Structural Features for Anti-inflammatory Effects

The incorporation of other heterocyclic moieties at the 3-position of the quinazolinone ring, such as thiazolidinones and azetidinones, has been shown to enhance anti-inflammatory potential.[11]

Notable Anti-inflammatory Compounds

| Compound ID | Substitution Pattern | In Vivo Model | Activity | Reference |

| Compound 21 | 3-[2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one | Carrageenan-induced paw edema in rats | 32.5% edema inhibition | [11] |

| Compound 11b | 2-[2-methyl-4-oxo-3(H)-quinazolin-3-yl]-N-(4-chlorophenyl-2-thiaoxothiazol-3-yl) acetamide | Carrageenan-induced rat paw edema | High anti-inflammatory activity with low gastric ulcerogenicity | [10] |

Anticonvulsant Activity: Targeting Neurological Disorders

Epilepsy and other seizure disorders represent a significant therapeutic challenge. The this compound scaffold has been explored for its anticonvulsant properties, with some derivatives showing promising activity in preclinical models.[12][13][14]

Mechanism of Action

The anticonvulsant activity of these compounds is thought to be mediated through the modulation of GABAergic transmission.[12][13] Some derivatives may act as positive allosteric modulators of the GABA-A receptor at the benzodiazepine binding site.[12] An increase in brain GABA concentration has been observed with some active compounds.[13]

Structure-Activity Relationship for Anticonvulsant Effects

-

Substituents at positions 2 and 3: These positions are critical for anticonvulsant potency and pharmacokinetics.[12]

-

Hydrophobic Domain: The quinazolin-4(3H)-one moiety itself acts as a crucial hydrophobic domain for binding to the GABA-A receptor.[12]

-

Hydrogen Bonding: The carbonyl group is an important hydrogen bond acceptor site.[12]

Promising Anticonvulsant Leads

| Compound ID | Substitution Pattern | In Vivo Model | Activity | Reference |

| Compound 8b | 2,3-disubstituted quinazolin-4(3H)-one | Pentylenetetrazole (PTZ)-induced seizure in mice | Favorable anticonvulsant activity | [12] |

| 3-[(4-butoxy-benzylidene)-amino]-2-phenyl-3H-quinazolin-4-one | Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests | Promising anticonvulsant without motor impairment | [13] |

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile platform in medicinal chemistry, demonstrating a wide array of potent biological activities. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most promising derivatives. Further optimization of lead compounds, guided by comprehensive SAR studies and computational modeling, holds the potential to deliver novel and effective therapeutic agents for a range of diseases, from cancer and infectious diseases to inflammatory and neurological disorders.

References

- 1. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design and synthesis of some new quinazolin-4-(3H)-ones as anticonvulsant and antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemistry.mdma.ch [chemistry.mdma.ch]

Review of 2-Amino-3H-quinazolin-4-one research

An In-depth Technical Guide to the Research of 2-Amino-3H-quinazolin-4-one: Synthesis, Biological Activity, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound that has garnered significant attention in medicinal chemistry. Its versatile scaffold has been explored for a multitude of therapeutic applications, making it a molecule of high interest for researchers, scientists, and professionals in drug development. This document delves into the core aspects of its synthesis, explores its diverse biological activities and mechanisms of action, and discusses its potential in the landscape of modern drug discovery.

The Quinazolinone Core: A Privileged Scaffold in Medicinal Chemistry

The quinazolinone ring system is a bicyclic aromatic structure composed of a benzene ring fused to a pyrimidinone ring. The this compound variant, in particular, has emerged as a "privileged scaffold". This term is reserved for molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby exhibiting a broad range of biological activities. The strategic placement of the amino group at the 2-position and the keto group at the 4-position provides key hydrogen bond donor and acceptor sites, facilitating interactions with various enzymes and receptors.

The significance of this scaffold is underscored by its presence in numerous approved drugs and clinical candidates. Understanding the synthesis and biological profile of the parent this compound is therefore fundamental for the rational design of novel therapeutic agents.

Synthetic Strategies for this compound

The synthesis of the this compound core is a well-established area of organic chemistry, with several reliable methods available. The choice of a particular synthetic route often depends on the availability of starting materials, desired scale, and the potential for diversification to create a library of derivatives.

The Niementowski Quinazolinone Synthesis: A Classic Approach

One of the most common and direct methods for the synthesis of quinazolinones is the Niementowski reaction. While the classic Niementowski synthesis involves the condensation of anthranilic acid with an amide, a variation is often employed for the 2-amino derivative. A prevalent and efficient method involves a multi-step synthesis starting from 2-aminobenzonitrile. This approach is favored for its accessibility of the starting material and its amenability to scale-up.

This protocol outlines a typical laboratory-scale synthesis of this compound.

Step 1: Acetylation of 2-Aminobenzonitrile

-

To a solution of 2-aminobenzonitrile in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add acetic anhydride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by Thin Layer Chromatography).

-

The solvent is removed under reduced pressure, and the resulting crude N-(2-cyanophenyl)acetamide is purified, typically by recrystallization.

Step 2: Oxidative Cyclization

-

The N-(2-cyanophenyl)acetamide is dissolved in an appropriate solvent, such as ethanol or a mixture of water and ethanol.

-

An aqueous solution of hydrogen peroxide is added, followed by a base (e.g., sodium hydroxide or potassium carbonate) to catalyze the cyclization.

-

The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated product, this compound, is collected by filtration, washed with water, and dried.

Causality in Experimental Choices:

-

Acetylation First: The initial acetylation of the amino group in 2-aminobenzonitrile serves a dual purpose. It protects the amino group from unwanted side reactions and activates the molecule for the subsequent cyclization step.

-

Oxidative Cyclization: The use of hydrogen peroxide in a basic medium provides the necessary conditions for the intramolecular cyclization to form the pyrimidinone ring. The base facilitates the deprotonation of the acetamide nitrogen, initiating the nucleophilic attack on the nitrile carbon, while the peroxide assists in the overall oxidative process.

Spectroscopic Profile of 2-Amino-3H-quinazolin-4-one: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the pivotal heterocyclic compound, 2-Amino-3H-quinazolin-4-one (Molecular Formula: C₈H₇N₃O, Molecular Weight: 161.16 g/mol ).[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established scientific principles and data from analogous structures to facilitate accurate identification, characterization, and quality control.

Introduction to this compound

The quinazolin-4(3H)-one scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous bioactive compounds.[3][4] this compound, as a fundamental derivative, serves as a critical starting material and reference compound in the synthesis of novel therapeutic agents, including potential inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) and antiviral agents.[4][5] A thorough understanding of its spectroscopic signature is paramount for unambiguous structural confirmation and for monitoring the progress of chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecular framework. The data presented here is a synthesis of expected values based on extensive analysis of closely related derivatives, given the scarcity of a complete, published dataset for the parent compound.[3][5][6]

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the amide (N-H) proton.

Expected ¹H NMR Data (in DMSO-d₆):

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |

| H-5 | ~8.0 - 8.2 | Doublet of doublets (dd) | 1H | ~7.8, 1.5 | Most downfield aromatic proton due to deshielding from the adjacent carbonyl group. |

| H-7 | ~7.6 - 7.8 | Triplet of doublets (td) | 1H | ~8.5, 7.1, 1.6 | Aromatic proton coupled to H-6 and H-8, and showing long-range coupling. |

| H-8 | ~7.4 - 7.5 | Doublet (d) | 1H | ~8.1 | Aromatic proton coupled to H-7. |

| H-6 | ~7.2 - 7.3 | Triplet (t) | 1H | ~7.5 | Aromatic proton coupled to H-5 and H-7. |

| -NH (Amide) | ~10.5 - 12.0 | Broad Singlet (br s) | 1H | - | Exchangeable with D₂O. The broadness is due to quadrupole broadening and exchange. |

| -NH₂ (Amine) | ~6.5 - 7.5 | Broad Singlet (br s) | 2H | - | Exchangeable with D₂O. The chemical shift can vary with concentration and temperature. |

Interpretation and Causality:

The aromatic protons (H-5, H-6, H-7, H-8) resonate in the downfield region (7.0-8.5 ppm), which is characteristic of protons attached to a benzene ring. The specific chemical shifts and splitting patterns are dictated by the electronic effects of the fused pyrimidine ring and the carbonyl group. The H-5 proton is the most deshielded due to the anisotropic effect of the C=O group. The amide proton (-NH) appears as a broad singlet at a very downfield position, a feature typical for quinazolinone derivatives.[3] The amine protons (-NH₂) also present as a broad, exchangeable signal.

¹³C NMR (Carbon-13) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Expected ¹³C NMR Data (in DMSO-d₆):

| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |

| C-4 (C=O) | ~162 - 164 | The carbonyl carbon, typically the most downfield signal in this region. |

| C-2 | ~152 - 155 | The carbon atom of the guanidine-like functionality, significantly downfield. |

| C-8a | ~148 - 150 | Quaternary carbon at the ring junction. |

| C-7 | ~134 - 136 | Aromatic methine carbon. |

| C-5 | ~126 - 128 | Aromatic methine carbon. |

| C-6 | ~125 - 127 | Aromatic methine carbon. |

| C-8 | ~123 - 125 | Aromatic methine carbon. |

| C-4a | ~120 - 122 | Quaternary carbon at the ring junction. |

Interpretation and Causality:

The positions of the carbon signals are consistent with the hybridizations and electronic environments. The carbonyl carbon (C-4) is the most deshielded, appearing at the lowest field. The C-2 carbon, bonded to three nitrogen atoms, is also significantly deshielded. The aromatic carbons resonate in the typical range of 120-150 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by distinct absorption bands for the N-H, C=O, C=N, and C=C bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| 3400 - 3100 | Strong, Broad | N-H (Amine and Amide) | Stretching |

| 3100 - 3000 | Medium | C-H (Aromatic) | Stretching |

| ~1680 | Strong | C=O (Amide) | Stretching |

| ~1620 | Medium-Strong | C=N | Stretching |

| ~1600, ~1475 | Medium | C=C (Aromatic) | Stretching |

| ~1250 | Medium | C-N | Stretching |

| 900 - 690 | Strong | C-H (Aromatic) | Out-of-plane Bending |

Interpretation and Causality:

The broad band in the 3400-3100 cm⁻¹ region is a hallmark of N-H stretching vibrations, likely a composite of the amine (-NH₂) and amide (-NH) groups, broadened by hydrogen bonding in the solid state. The strong absorption around 1680 cm⁻¹ is unequivocally assigned to the carbonyl (C=O) stretching of the cyclic amide (lactam), a characteristic feature of quinazolin-4-ones.[3] The C=N and aromatic C=C stretching vibrations appear in the 1620-1475 cm⁻¹ region. The fingerprint region below 1500 cm⁻¹ contains a complex series of bands corresponding to various bending and stretching vibrations, including the characteristic out-of-plane bending of aromatic C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Expected Mass Spectrometry Data:

| m/z Value | Interpretation |

| 161 | [M]⁺, Molecular Ion |

| 145 | [M - NH₂]⁺ |

| 133 | [M - CO]⁺ or [M - N₂H]⁺ |

| 119 | [M - HNCO]⁺ |

| 92 | Fragmentation of the benzene ring |

Interpretation and Causality:

In an electron impact (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak ([M]⁺) at m/z 161, corresponding to its molecular weight.[2] The fragmentation pattern would be dictated by the stability of the resulting fragments. Common fragmentation pathways for quinazolinones involve the loss of small, stable neutral molecules. The loss of the amino group (NH₂) would lead to a fragment at m/z 145. The loss of carbon monoxide (CO) from the carbonyl group is another plausible fragmentation, resulting in a peak at m/z 133. A characteristic fragmentation for quinazolin-4-ones is the retro-Diels-Alder type cleavage of the pyrimidine ring, which can lead to the fragment at m/z 119 corresponding to the benzonitrile radical cation.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, adherence to standardized experimental protocols is crucial.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for this class of compounds and its ability to slow down the exchange of labile N-H protons, allowing for their observation.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[3]

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range of approximately 0 to 15 ppm.

-

Process the data with an appropriate line broadening factor and perform phase and baseline corrections.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the range of approximately 0 to 180 ppm.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.[5]

-

IR Spectroscopy Protocol

-

Sample Preparation: Use the solid sample directly with an Attenuated Total Reflectance (ATR) accessory, which is a modern and convenient method. Alternatively, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet.

-

-

Data Acquisition:

-

Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

-

Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Ionization Method:

-

Electron Impact (EI): Introduce the sample via a direct insertion probe or a gas chromatograph (GC) inlet. EI is a hard ionization technique that provides detailed fragmentation information.

-

Electrospray Ionization (ESI): Infuse the sample solution directly into the ESI source. ESI is a soft ionization technique that is excellent for determining the molecular weight with minimal fragmentation, typically observing the protonated molecule [M+H]⁺.

-

-

Mass Analysis:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental composition.[6]

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Visualization of Methodologies

General Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of this compound.

Tautomeric Forms of this compound

Caption: Tautomeric equilibrium between the amine and imine forms of the title compound.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Amino-3,4-dihydroquinazolin-4-one | C8H7N3O | CID 135403814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

An In-Depth Technical Guide to 2-Amino-3H-quinazolin-4-one: Structure, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-Amino-3H-quinazolin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core chemical structure and systematic numbering, explore established synthetic protocols, and discuss its proven applications in drug discovery, particularly in the development of novel anticancer, antiviral, and antibacterial agents. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this versatile scaffold.

Core Chemical Structure and IUPAC Nomenclature

This compound is a derivative of quinazolinone, a bicyclic heterocyclic compound where a benzene ring is fused to a pyrimidine ring. The "-one" suffix indicates a carbonyl group on the quinazoline core. Specifically, in the 4(3H)-isomer, the carbonyl group is at position 4, and the double bond is between N1 and C2, with a hydrogen atom on the nitrogen at position 3.

The IUPAC name, this compound, precisely describes its structure.[1] The numbering of the quinazoline ring system begins with one of the nitrogen atoms in the pyrimidine ring and proceeds around the fused system.

Key Structural Features:

-

Core Scaffold: A planar, fused ring system that provides a rigid backbone for functionalization.

-

Key Functional Groups:

-

An amino group (-NH₂) at the 2-position, which is a critical site for derivatization and interaction with biological targets.

-

A carbonyl group (C=O) at the 4-position, contributing to the molecule's polarity and hydrogen bonding capabilities.

-

An amide NH group at the 3-position.

-

Below is a diagram illustrating the chemical structure and the standard IUPAC numbering system for this compound.

References

The 2-Amino-3H-quinazolin-4-one Scaffold: A Technical Guide to Unlocking its Therapeutic Potential

Abstract

The 2-Amino-3H-quinazolin-4-one core is a privileged heterocyclic scaffold that has garnered substantial interest in medicinal chemistry due to its remarkable versatility and broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the key therapeutic targets of this scaffold and its derivatives. We will delve into the mechanistic underpinnings of its anticancer, antiviral, antibacterial, anticonvulsant, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, field-proven insights, and detailed experimental protocols to facilitate the advancement of novel therapeutics based on this promising chemical entity.

Introduction: The Quinazolinone Core as a Versatile Pharmacophore

Quinazolinones are a class of fused heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring.[1][2] The inherent structural features of the this compound moiety allow for diverse chemical modifications at multiple positions, leading to a wide array of derivatives with distinct biological profiles.[3] This adaptability has made it a cornerstone in the development of numerous clinically significant drugs and a focal point of extensive research in the quest for novel therapeutic agents.[1][4] This guide will systematically dissect the key therapeutic areas where this scaffold has shown immense promise, focusing on the molecular targets and the experimental methodologies required to validate these interactions.

Anticancer Activity: Targeting Key Oncogenic Drivers

The most extensively studied therapeutic application of this compound derivatives is in oncology. These compounds have demonstrated potent activity against a range of cancer cell lines by targeting critical signaling pathways involved in tumor growth, proliferation, and survival.[5][6]

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth and differentiation.[7][8] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several this compound derivatives have been developed as potent EGFR tyrosine kinase inhibitors.[8][9]

Mechanism of Action: These derivatives typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain. This binding event prevents the phosphorylation of EGFR and subsequently blocks the activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[4][7]

Signaling Pathway: EGFR Inhibition

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. revvity.com [revvity.com]

- 7. rsc.org [rsc.org]

- 8. montanamolecular.com [montanamolecular.com]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

Methodological & Application

Application Note: Efficient One-Pot Synthesis of 2-Amino-3H-quinazolin-4-one Derivatives for Drug Discovery

Introduction

The 2-amino-3H-quinazolin-4-one scaffold is a "privileged" heterocyclic core in medicinal chemistry, forming the structural basis for a multitude of compounds with a wide spectrum of pharmacological activities.[1] These derivatives have demonstrated significant potential as anti-cancer, anti-inflammatory, anti-microbial, and anti-malarial agents.[1] More recently, their potent antiviral activities against critical pathogens like SARS-CoV-2 and MERS-CoV have underscored their importance in modern drug development programs.[2]

Traditionally, the synthesis of these valuable molecules has involved multi-step linear sequences, which are often characterized by long reaction times, the need for purification of intermediates, and consequently, lower overall yields. To overcome these limitations, the development of one-pot syntheses, particularly through multi-component reactions (MCRs), has become highly desirable. MCRs offer considerable advantages over conventional methods by constructing complex molecules from simple precursors in a single synthetic operation, thereby increasing efficiency, reducing waste, and simplifying procedures.[1]

This application note provides detailed protocols and mechanistic insights for two distinct and robust one-pot methodologies for the synthesis of this compound derivatives. These protocols are designed for researchers in synthetic chemistry and drug discovery, offering reliable pathways to access this important class of compounds.

General Synthetic Workflow

A one-pot synthesis streamlines the creation of the quinazolinone core by combining all reactants at the outset and allowing a cascade of reactions to proceed without the isolation of intermediates. This approach significantly enhances operational simplicity and efficiency.

Caption: Generalized workflow for a one-pot synthesis.

Protocol 1: Multi-Component Synthesis from Isatoic Anhydride via an Electrophilic Cyanating Agent

This protocol describes a novel multi-component reaction strategy that efficiently constructs 2-amino 3-substituted quinazolinone derivatives from isatoic anhydride, a primary amine, and an electrophilic cyanating agent, N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS).[1]

Mechanistic Rationale

The reaction proceeds through a well-defined cascade of events. The causality behind this one-pot success lies in the sequential reactivity of the intermediates. First, the primary amine performs a nucleophilic attack on a carbonyl group of isatoic anhydride, leading to ring-opening and subsequent decarboxylation to form a 2-aminobenzamide intermediate. This intermediate then reacts with the electrophilic cyanating agent. Finally, an intramolecular heterocyclization occurs to yield the stable this compound product.[1] The choice of a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) is critical for facilitating the key cyclization step without competing side reactions.[1]

Caption: Reaction cascade for the MCR synthesis.

Materials and Equipment

-

Isatoic anhydride

-

Substituted primary amine (e.g., benzylamine)

-

N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS)

-

Lithium bis(trimethylsilyl)amide (LiHMDS), 1M solution in THF

-

Anhydrous 1,4-Dioxane

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Detailed Experimental Protocol

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add isatoic anhydride (1.0 mmol, 163 mg) and the primary amine (1.1 mmol).

-

Add anhydrous 1,4-dioxane (5 mL) and stir the mixture at room temperature for 30 minutes.

-

Add the electrophilic cyanating agent, NCTS (1.2 mmol, 327 mg), to the reaction mixture.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add LiHMDS (1.0 M solution in THF, 2.5 mmol, 2.5 mL) dropwise over 5 minutes.

-

Allow the reaction to warm to room temperature and then heat to 80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 2-amino-3-substituted-3H-quinazolin-4-one derivative.

Field-Proven Insights & Data

The choice of solvent is a critical parameter for the success of this MCR. Extensive screening has demonstrated that 1,4-dioxane is the superior solvent for this transformation, providing significantly better results than DMSO, DMF, THF, or toluene.[1]

| Entry | Amine (R-NH₂) | Product | Yield (%) |

| 1 | Benzylamine | 2-Amino-3-benzyl-3H-quinazolin-4-one | 85 |

| 2 | 4-Methoxybenzylamine | 2-Amino-3-(4-methoxybenzyl)-3H-quinazolin-4-one | 82 |

| 3 | Cyclohexylamine | 2-Amino-3-cyclohexyl-3H-quinazolin-4-one | 78 |

| 4 | n-Butylamine | 2-Amino-3-(n-butyl)-3H-quinazolin-4-one | 75 |

Yields are representative and may vary based on specific substrate and reaction scale.

Protocol 2: Green, Catalyst-Free Oxidative One-Pot Synthesis

This protocol presents an environmentally benign and economically viable one-pot synthesis of 2-substituted quinazolin-4(3H)-ones. The method relies on the condensation of isatoic anhydride, an aldehyde, and ammonium acetate, using a simple and mild oxidant.[3]

Mechanistic Rationale

This strategy leverages readily available starting materials in a catalyst-free system. The reaction is believed to initiate with the ring-opening of isatoic anhydride by ammonia (from ammonium acetate), followed by condensation with the aldehyde to form a dihydroquinazolinone intermediate. The final, crucial step is the in-situ oxidation of this intermediate to the aromatic quinazolinone core using sodium hypochlorite (NaOCl). The elegance of this method lies in its operational simplicity and avoidance of heavy metal catalysts.[3]

Materials and Equipment

-

Isatoic anhydride

-

Substituted aldehyde (e.g., benzaldehyde)

-

Ammonium acetate (NH₄OAc)

-

Sodium hypochlorite (NaOCl), commercial solution (e.g., 5% w/v)

-

Ethanol

-

Standard laboratory glassware for heating and reflux

-

Filtration apparatus (Büchner funnel)

Detailed Experimental Protocol

-

In a 100 mL round-bottom flask, combine isatoic anhydride (10 mmol, 1.63 g), the desired aldehyde (10 mmol), and ammonium acetate (20 mmol, 1.54 g).

-

Add ethanol (30 mL) to the flask and stir the suspension.

-

Heat the reaction mixture to 80-85 °C.

-

While maintaining the temperature, add NaOCl solution (5%, 15 mL) dropwise to the reaction mixture over a period of 20 minutes.

-

Continue heating and stirring for an additional 2-3 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture in an ice bath. The product will typically precipitate.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with cold water (2 x 20 mL) and then a small amount of cold ethanol.

-

Dry the product in an oven or vacuum desiccator. Recrystallization from ethanol can be performed if further purification is needed.

Green Chemistry Perspective

This method aligns with the principles of green chemistry by:

-

Avoiding Catalysts: The reaction proceeds efficiently without the need for any metal-based or specialized catalysts.[3]

-

Using a Mild Oxidant: NaOCl is an inexpensive, readily available, and environmentally safer oxidant compared to many heavy-metal alternatives.

-

High Atom Economy: The one-pot nature ensures that most atoms from the starting materials are incorporated into the final product.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | - Inactive reagents (e.g., moisture in LiHMDS).- Incorrect reaction temperature.- Insufficient reaction time. | - Use freshly opened or properly stored anhydrous reagents.- Carefully control temperature with an oil bath.- Monitor reaction by TLC to ensure completion before work-up. |

| Formation of Multiple Byproducts | - Reaction temperature too high.- For Protocol 1, stoichiometry of LiHMDS is off.- For Protocol 2, oxidant added too quickly. | - Maintain the recommended reaction temperature.- Perform a careful, slow addition of the base or oxidant.- Optimize stoichiometry on a small scale if necessary. |

| Purification Difficulties | - Byproducts with similar polarity to the product.- Product is insoluble or streaks on silica gel. | - Try a different solvent system for column chromatography.- If the product precipitates cleanly, recrystallization may be a better purification method than chromatography. |

Conclusion

The one-pot synthetic strategies presented in this note offer efficient, reliable, and scalable methods for accessing the pharmacologically significant this compound core. Protocol 1 provides a versatile MCR approach for generating 3-substituted derivatives, while Protocol 2 offers a green and catalyst-free alternative for 2-substituted analogs. By explaining the causality behind experimental choices and providing detailed, field-tested procedures, these protocols empower researchers to accelerate their discovery programs and rapidly generate diverse libraries of quinazolinone derivatives for biological evaluation.

References

Solid-Phase Synthesis of Quinazolinones: An Application Guide for Drug Discovery and Development

Introduction: The Quinazolinone Scaffold and the Imperative for Synthetic Innovation

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2] The relentless pursuit of novel therapeutic agents has necessitated the development of efficient and versatile synthetic methodologies for the creation of diverse quinazolinone libraries. Traditional solution-phase synthesis, while foundational, often encounters challenges in purification and scalability, particularly for large compound arrays.

Solid-phase organic synthesis (SPOS) has emerged as a powerful alternative, offering streamlined purification, the potential for automation, and the facile construction of extensive chemical libraries.[3] This application note provides a comprehensive guide to the solid-phase synthesis of quinazolinones, detailing established protocols, exploring the rationale behind key experimental choices, and offering insights into advanced strategies for maximizing molecular diversity.

Core Principles of Solid-Phase Quinazolinone Synthesis

The solid-phase approach to quinazolinone synthesis fundamentally relies on the immobilization of a starting material onto a polymeric support (resin). Subsequent chemical transformations are carried out on the resin-bound substrate, with excess reagents and by-products being easily removed by simple filtration and washing. The final quinazolinone product is then cleaved from the solid support. The choice of resin, linker, and synthetic strategy dictates the scope and diversity of the accessible quinazolinone analogues.

A prevalent and versatile strategy for solid-phase quinazolinone synthesis commences with the immobilization of an anthranilic acid derivative. This is typically followed by acylation, cyclization with an amine source, and subsequent cleavage from the resin. Microwave irradiation is frequently employed to accelerate reaction rates and improve yields.[1][4][5][6]

Strategic Approaches to Solid-Phase Quinazolinone Synthesis

Several distinct strategies have been developed for the solid-phase synthesis of quinazolinones, each offering unique advantages in terms of the achievable substitution patterns and overall efficiency.

Strategy 1: Synthesis of 2-Substituted and 2,3-Disubstituted Quinazolin-4(3H)-ones via Resin-Bound Anthranilamide

This widely employed method involves the initial immobilization of an N-protected anthranilic acid onto a suitable resin, followed by amide bond formation, cyclization, and cleavage. This approach allows for the introduction of diversity at the 2 and 3 positions of the quinazolinone core.

Experimental Workflow:

Caption: Workflow for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.